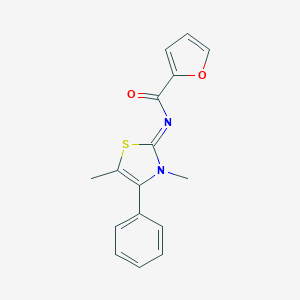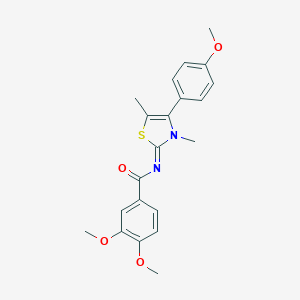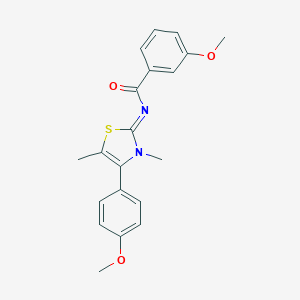![molecular formula C20H21BrN4O2S B305322 N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305322.png)
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPTES and is known to selectively inhibit glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
BPTES selectively binds to the active site of glutaminase, thereby inhibiting its activity. The compound forms a covalent bond with the active site cysteine residue, which is critical for glutaminase activity. This covalent bond prevents the enzyme from converting glutamine to glutamate, thereby disrupting cancer cell metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells by disrupting their metabolism. The compound has also been shown to inhibit tumor growth in animal models. However, BPTES has not been extensively studied for its potential effects on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments, including its selectivity for glutaminase and its ability to induce cell death in cancer cells. However, the compound has some limitations, including its potential toxicity and lack of specificity for different types of cancer cells.
Zukünftige Richtungen
There are several future directions for research on BPTES. One potential direction is to develop more specific and less toxic analogs of the compound. Another direction is to study the effects of BPTES on normal cells and tissues to better understand its potential side effects. Additionally, BPTES could be studied in combination with other cancer therapies to determine its potential synergistic effects.
Synthesemethoden
The synthesis of BPTES involves a multi-step process that includes the reaction of 4-bromo-3-methylphenylamine with ethyl 2-bromoacetate to form N-(4-bromo-3-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with sodium thiolate to form the final product, N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential applications in cancer research. The compound has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to generate energy and biosynthetic precursors. By inhibiting glutaminase, BPTES can disrupt cancer cell metabolism and induce cell death.
Eigenschaften
Produktname |
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Molekularformel |
C20H21BrN4O2S |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21BrN4O2S/c1-13-11-15(9-10-17(13)21)22-18(26)12-28-20-24-23-19(25(20)3)14(2)27-16-7-5-4-6-8-16/h4-11,14H,12H2,1-3H3,(H,22,26) |
InChI-Schlüssel |
HNYQHULDPRJSRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)


![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)
![methyl 3-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305257.png)
![ethyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B305258.png)
![5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305259.png)
![methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B305260.png)